molecular formula C22H26FN3O2 B505463 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide

Cat. No.: B505463
M. Wt: 383.5g/mol
InChI Key: KCFNOOUAPMULPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide is a synthetic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with a 2,2-dimethylpropanoyl group and a phenyl ring substituted with a fluorobenzamide group. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride under basic conditions to form the 2,2-dimethylpropanoyl-piperazine intermediate.

    Coupling with 4-Fluorobenzoyl Chloride: The intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide
  • N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide

Uniqueness

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H26FN3O2

Molecular Weight

383.5g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C22H26FN3O2/c1-22(2,3)21(28)26-14-12-25(13-15-26)19-10-8-18(9-11-19)24-20(27)16-4-6-17(23)7-5-16/h4-11H,12-15H2,1-3H3,(H,24,27)

InChI Key

KCFNOOUAPMULPK-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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